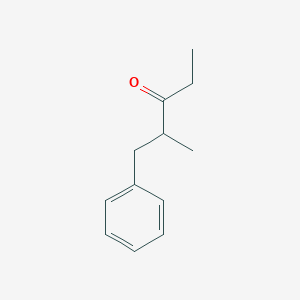

2-Methyl-1-phenylpentan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLXHCFHRITUHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 2-Methyl-1-phenylpentan-3-one

CAS Number: 23936-95-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information for 2-Methyl-1-phenylpentan-3-one. Despite extensive searches of scientific databases and chemical literature, detailed experimental protocols, comprehensive quantitative data, and information regarding the biological activity of this specific compound are limited in publicly accessible resources. The information presented herein is based on data aggregated from chemical supplier databases and computational predictions.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 23936-95-0 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 176.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CCC(=O)C(C)CC1=CC=CC=C1 | --INVALID-LINK-- |

| InChI | InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | DTLXHCFHRITUHW-UHFFFAOYSA-N | --INVALID-LINK-- |

Experimental Data

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound (CAS 23936-95-0) are not described in the surveyed scientific literature. General synthetic strategies for structurally similar ketones, such as Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols, could potentially be adapted. However, without experimental validation for this specific molecule, these remain theoretical pathways.

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological or pharmacological activity of this compound. Consequently, no signaling pathways associated with this compound have been identified, and as a result, a corresponding diagram cannot be generated at this time. The potential for biological activity exists within the broader class of substituted ketone scaffolds.[3]

Logical Relationships in Chemical Identification

The conclusive identification of a chemical compound such as this compound relies on a combination of analytical techniques. The logical workflow for confirming the structure and purity of a synthesized or procured sample is outlined below.

Caption: Logical workflow for the identification of this compound.

This guide will be updated as more information becomes available through published research.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-phenylpentan-3-one

This technical guide provides a comprehensive overview of the chemical properties of 2-Methyl-1-phenylpentan-3-one, catering to researchers, scientists, and professionals in drug development. The document details the compound's core properties, experimental protocols for their determination, plausible synthetic routes, and reactivity, with a focus on presenting quantitative data in a structured format and visualizing complex workflows.

Core Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23936-95-0[1] |

| Molecular Formula | C12H16O[1] |

| Molecular Weight | 176.25 g/mol [1] |

| Canonical SMILES | CCC(=O)C(C)CC1=CC=CC=C1 |

| InChI Key | DTLXHCFHRITUHW-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 176.120115 g/mol | PubChem[1] |

| Monoisotopic Mass | 176.120115 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

Note: The data in Table 2 are computationally derived and have not been experimentally verified.

Experimental Protocols for Physical Property Determination

Standard experimental procedures are employed to determine the physical properties of ketones like this compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

References

An In-depth Technical Guide on the Molecular Structure of 2-Methyl-1-phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-1-phenylpentan-3-one is an aromatic ketone with a chemical structure that suggests potential for biological activity. Its core components, a phenyl group, a ketone functional group, and an alkyl chain with a methyl substitution, are features found in various pharmacologically active molecules. Understanding the molecular structure and properties of this compound is a critical first step in exploring its potential applications in fields such as drug development and materials science.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a pentanone backbone with a phenyl group attached to the first carbon and a methyl group at the second carbon. The carbonyl group is located at the third carbon position.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆O

-

Canonical SMILES: CCC(=O)C(C)CC1=CC=CC=C1

-

InChI Key: DTLXHCFHRITUHW-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes the predicted properties available from computational chemistry databases.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 176.120115 g/mol | PubChem[2] |

| Monoisotopic Mass | 176.120115 g/mol | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem[2] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Crossed Aldol (B89426) Condensation

A potential synthesis could involve the crossed aldol condensation of benzaldehyde (B42025) and 3-methyl-2-pentanone (B1360105). The subsequent dehydration of the aldol addition product would yield the unsaturated ketone, which could then be selectively reduced to the target saturated ketone.

General Experimental Protocol (Inferred):

-

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), would be used to deprotonate the alpha-carbon of 3-methyl-2-pentanone to form the corresponding enolate. This step is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent self-condensation.

-

Aldol Addition: Benzaldehyde would then be added to the enolate solution. The enolate would act as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form the aldol addition product.

-

Dehydration: The resulting β-hydroxy ketone could be dehydrated to the α,β-unsaturated ketone, 2-methyl-1-phenylpent-1-en-3-one, often by heating under acidic or basic conditions.

-

Reduction: The final step would involve the selective reduction of the carbon-carbon double bond of the enone to yield this compound. This can be achieved using methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).

Experimental Workflow Diagram:

Caption: A plausible synthetic workflow for this compound.

Potential Applications in Drug Development

While there is no direct evidence of this compound being investigated as a therapeutic agent, its structural motifs are present in compounds with known biological activities. The α-methyl-β-keto-phenethylamine core is a feature of some psychoactive compounds. Furthermore, derivatives of similar structures, such as 3-amino-2-methyl-1-phenylpropanones, have been synthesized and shown to possess potent hypolipidemic activity in rodents, suggesting that this class of compounds could be a starting point for the development of new treatments for hyperlipidemia.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity of its potential amine derivatives to known neuroactive compounds, a hypothetical signaling pathway could involve the modulation of neurotransmitter systems.

Caption: A hypothetical signaling pathway for amine derivatives.

Conclusion

This compound is a molecule with a structure that suggests potential for further investigation in the fields of organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its predicted properties and plausible synthetic routes. The structural similarity of its potential derivatives to biologically active compounds warrants further research to explore its pharmacological profile and potential therapeutic applications. Future work should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the biological evaluation of its derivatives.

References

Synthesis of 2-Methyl-1-phenylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Methyl-1-phenylpentan-3-one, a ketone of interest in organic synthesis and as a potential building block in drug discovery. This document details the core synthetic strategies, provides representative experimental protocols, and presents quantitative data for the key transformations.

Executive Summary

The synthesis of this compound is most prominently achieved through a two-step sequence involving a Claisen-Schmidt condensation followed by a selective reduction of the resulting α,β-unsaturated ketone. An alternative, though less specifically documented, approach involves a Michael addition of an organocuprate to a suitable enone. This guide will elaborate on these pathways, offering detailed methodologies and comparative data to inform synthetic strategy and experimental design.

Data Presentation

The following table summarizes the quantitative data for the key reactions in the synthesis of this compound.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Step 1: Claisen-Schmidt Condensation | Benzaldehyde (B42025), 3-Pentanone (B124093) | NaOH | Ethanol (B145695)/Water | Room Temp. | 30 min | ~35 (analogous) | Generic Protocol |

| Step 2: Selective C=C Reduction | (E)-2-Methyl-1-phenylpent-1-en-3-one | [(PCNHCP)Mn(CO)2H] (5 mol%) | Toluene-d8 | 110 | 1-5 | >90 (analogous) | [1][2] |

| Alternative: Michael Addition | Benzalacetone | (CH3)2CuLi | Diethyl ether | -78 to RT | Not specified | Not specified | General Principle |

Synthesis Pathways

Pathway 1: Two-Step Synthesis via Claisen-Schmidt Condensation and Selective Reduction

This is the most direct and well-supported method for the synthesis of this compound. The pathway consists of two distinct steps:

-

Step 1: Claisen-Schmidt Condensation. A crossed aldol (B89426) condensation between benzaldehyde and 3-pentanone to form the intermediate, (E)-2-methyl-1-phenylpent-1-en-3-one.[3] This reaction is base-catalyzed, typically using sodium hydroxide (B78521).

-

Step 2: Selective Reduction. The selective hydrogenation of the carbon-carbon double bond of the enone intermediate to yield the final product, this compound. This can be achieved using various catalytic systems that favor 1,4-reduction over 1,2-reduction of the carbonyl group.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-2-Methyl-1-phenylpent-1-en-3-one (Claisen-Schmidt Condensation)

This protocol is adapted from general procedures for Claisen-Schmidt condensations.

-

Materials:

-

Benzaldehyde

-

3-Pentanone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution.

-

Cool the solution in an ice-water bath.

-

While maintaining the cool temperature and stirring, slowly add 3-pentanone to the flask.

-

After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound (Selective Reduction)

This protocol is based on the chemoselective hydrogenation of α,β-unsaturated ketones using a manganese(I) hydride complex.[1][2]

-

Materials:

-

(E)-2-Methyl-1-phenylpent-1-en-3-one

-

[(PCNHCP)Mn(CO)2H] catalyst

-

Toluene-d8 (or other suitable anhydrous solvent)

-

Hydrogen gas (H2)

-

Schlenk line and appropriate glassware for handling air-sensitive reagents

-

-

Procedure:

-

In a glovebox, a reaction vessel is charged with the manganese catalyst (5 mol%).

-

The enone substrate is added to the vessel.

-

Anhydrous toluene is added to dissolve the reactants.

-

The reaction vessel is sealed and taken out of the glovebox.

-

The vessel is connected to a hydrogen line and purged with hydrogen gas.

-

The reaction is heated to 110 °C under a hydrogen atmosphere (1-5 bar).

-

The reaction progress is monitored by NMR spectroscopy or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Caption: Experimental workflow for the two-step synthesis.

Pathway 2: Michael Addition of a Methyl Organocuprate

An alternative approach involves the 1,4-conjugate addition of a methyl group to an appropriate α,β-unsaturated ketone precursor, such as benzalacetone (1-phenylbut-2-en-1-one). The nucleophilic methyl group from a Gilman reagent (lithium dimethylcuprate) would add to the β-carbon of the enone.

Caption: Michael addition pathway to this compound.

Experimental Protocol (Representative)

Michael Addition of Lithium Dimethylcuprate to Benzalacetone

This is a general, representative protocol for a Michael addition using an organocuprate.

-

Materials:

-

Benzalacetone

-

Methyllithium (B1224462) (in diethyl ether)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Aqueous ammonium (B1175870) chloride (saturated solution)

-

Standard Schlenk line and oven-dried glassware

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether in a flame-dried flask and cool to 0 °C.

-

Slowly add two equivalents of methyllithium solution to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate reagent.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of benzalacetone in anhydrous diethyl ether to the Gilman reagent.

-

Stir the reaction at -78 °C for a specified time, monitoring the reaction by TLC.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving a Claisen-Schmidt condensation and subsequent selective reduction of the enone intermediate. While the Michael addition of a methyl organocuprate presents a viable alternative, the former pathway is more extensively documented for analogous structures. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific catalytic capabilities of the laboratory. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this target molecule.

References

Spectroscopic and Synthetic Profile of 2-Methyl-1-phenylpentan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the ketone, 2-Methyl-1-phenylpentan-3-one. The information presented is intended to support research and development activities where this compound is of interest. All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key synthetic and analytical procedures are also provided.

Spectroscopic Data

The unique molecular structure of this compound gives rise to a characteristic spectroscopic fingerprint. The following sections detail the available data for common analytical techniques.

Mass Spectrometry

Predicted mass spectrometry data for this compound (C12H16O) indicates a monoisotopic mass of 176.12012 Da. The predicted collision cross-section (CCS) values for various adducts, which can be valuable for identification in mass spectrometry-based studies, are presented in Table 1.[1]

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 177.12740 | 140.2 |

| [M+Na]+ | 199.10934 | 146.1 |

| [M-H]- | 175.11284 | 143.4 |

| [M+NH4]+ | 194.15394 | 160.2 |

| [M+K]+ | 215.08328 | 144.4 |

| [M+H-H2O]+ | 159.11738 | 134.3 |

| [M+HCOO]- | 221.11832 | 162.2 |

| [M+CH3COO]- | 235.13397 | 183.3 |

| [M+Na-2H]- | 197.09479 | 144.4 |

| [M]+ | 176.11957 | 140.7 |

| [M]- | 176.12067 | 140.7 |

Note: Data is based on predicted values and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy

At the time of this report, a publicly available experimental IR spectrum for this compound has not been identified. However, characteristic absorbances would be expected for the carbonyl (C=O) stretch of the ketone, typically in the range of 1705-1725 cm⁻¹, and for the aromatic C-H and C=C bonds of the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely documented. However, analogous synthetic strategies for similar ketones, such as 1-phenylpentan-3-one, can be adapted. Two common approaches are Friedel-Crafts acylation and the oxidation of the corresponding secondary alcohol.

Experimental Protocol: Potential Synthetic Route via Friedel-Crafts Acylation and Alkylation

This proposed multi-step synthesis is based on established organic chemistry principles.

Step 1: Friedel-Crafts Acylation to form 1-phenylpropan-1-one

-

To a stirred solution of benzene (B151609) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent under anhydrous conditions, slowly add propanoyl chloride at a controlled temperature.

-

The reaction is typically stirred for several hours to ensure complete reaction.

-

Upon completion, the reaction is quenched by carefully adding it to ice-water, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 1-phenylpropan-1-one.

Step 2: α-Alkylation

-

The resulting 1-phenylpropan-1-one is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the enolate.

-

Ethyl iodide is then added to the enolate solution to introduce the ethyl group at the α-position.

-

The reaction is quenched, and the product, this compound, is isolated through extraction and purified by column chromatography or distillation.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. Further experimental work is required to obtain and validate the complete spectroscopic profile of this compound.

References

2-Methyl-1-phenylpentan-3-one IUPAC name and synonyms

An In-Depth Technical Guide to 2-Methyl-1-phenylpentan-3-one

This technical guide provides a comprehensive overview of this compound, including its IUPAC nomenclature, synonyms, and key chemical data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

IUPAC Name: this compound[1]

The name is derived from the following analysis of its structure:

-

Parent Chain: The longest carbon chain containing the ketone functional group is a pentanone.

-

Numbering: The chain is numbered from the end that gives the ketone carbonyl group the lowest possible number, which is position 3.

-

Substituents: There is a methyl group at position 2 and a phenyl group at position 1.

The stereochemistry of the molecule can be specified, for example, as (2S)-2-methyl-1-phenylpentan-3-one.[2]

Synonyms:

-

3-Pentanone, 2-methyl-1-phenyl-[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C12H16O[1][2] |

| Molecular Weight | 176.25 g/mol [1][2][3] |

| InChI | InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

| InChIKey | DTLXHCFHRITUHW-UHFFFAOYSA-N |

| SMILES | CCC(=O)C(C)CC1=CC=CC=C1[2] |

Experimental Protocols: Synthesis

A common method for the synthesis of α-substituted ketones like this compound is through the alkylation of a ketone enolate. A plausible synthetic route is the reaction of the enolate of 1-phenylpentan-3-one (B1266473) with a methylating agent.

General Protocol for α-Methylation of a Ketone:

-

Enolate Formation:

-

A solution of 1-phenylpentan-3-one is prepared in an aprotic solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the ketone solution. The LDA deprotonates the α-carbon to form the lithium enolate.

-

-

Alkylation:

-

A methylating agent, such as methyl iodide (CH₃I), is then added to the enolate solution.

-

The reaction is allowed to proceed at a low temperature and then gradually warmed to room temperature.

-

-

Workup and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Visualization of Nomenclature

The following diagram illustrates the logical relationship of the components of the IUPAC name for this compound.

Caption: IUPAC Nomenclature Breakdown for this compound.

References

An In-depth Technical Guide on the Physical and Spectroscopic Properties of 2-Methyl-1-phenylpentan-3-one

This guide provides a comprehensive overview of the physical and spectroscopic properties of 2-Methyl-1-phenylpentan-3-one, a ketone with the molecular formula C₁₂H₁₆O. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the compound's fundamental characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its complete characterization.

Core Physical Properties

While experimentally determined physical properties for this compound are not extensively reported in the literature, a summary of its key identifiers and computed properties is presented in Table 1. These predicted values offer a preliminary understanding of the compound's physical nature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1][2] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| CAS Number | 23936-95-0 | - |

| Appearance | Not available (likely a liquid at room temperature) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Water Solubility | Predicted to be low | General properties of ketones[3][4][5] |

| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents | General properties of ketones[3] |

| XLogP3 | 2.9 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental methodologies for determining the key physical properties of a liquid ketone like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that can be determined using several methods, depending on the sample volume.

-

Simple Distillation: For larger volumes, a standard simple distillation apparatus can be used. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point at the given atmospheric pressure.

-

Thiele Tube Method: This micro-method is suitable for small sample quantities. A few drops of the sample are placed in a small test tube along with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn into the capillary.

Density Determination

Density, the mass per unit volume, is another important characteristic property.

-

Pycnometer Method: A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample, and the mass is measured again.

-

The mass of the sample is calculated by subtraction.

-

Density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

References

- 1. (2S)-2-methyl-1-phenylpentan-3-one | C12H16O | CID 11715271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H16O) [pubchemlite.lcsb.uni.lu]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Ketones: Structure, Properties and Chemical test. [allen.in]

- 5. byjus.com [byjus.com]

Technical Guide: Safety and Handling of 2-Methyl-1-phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Methyl-1-phenylpentan-3-one (CAS No. 23936-95-0), compiled from available data for structurally similar compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located in the publicly available literature. Therefore, all recommendations should be considered as guidance and supplemented by a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 23936-95-0[1][2][3] |

| Molecular Formula | C₁₂H₁₆O[1][3] |

| Molecular Weight | 176.25 g/mol [1][3] |

| IUPAC Name | This compound[4] |

| Synonyms | 3-Pentanone, 2-methyl-1-phenyl-[1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from the structurally similar compound 2-Methyl-2-phenylpentan-3-one suggests the following potential hazards.

Potential GHS Hazard Classification (Based on Analogy)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5] |

Potential Hazard Pictograms (Based on Analogy)

-

Exclamation Mark

Signal Word (Based on Analogy): Warning

Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling this compound to minimize potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment should be worn at all times when handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves frequently and immediately if contaminated. |

| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling powders or generating aerosols. |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Handling Procedures

-

Avoid direct contact with skin and eyes.

-

Do not inhale dust, fumes, or vapors.

-

Use only non-sparking tools, especially when handling the material in a flammable solvent.[6]

-

Ground/bond container and receiving equipment to prevent static discharge.[6]

-

Prepare solutions and handle the compound in a manner that minimizes the generation of aerosols or dust.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[6] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[6]

Experimental Protocols

No specific experimental protocols for the safety evaluation (e.g., detailed toxicological studies) of this compound were found in the reviewed literature. The toxicological information presented in this guide is based on data from structurally related compounds. It is imperative for researchers to conduct their own risk assessments and, if necessary, develop and validate appropriate safety and handling protocols for their specific use of this compound.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 23936-95-0 | 2-Methyl-1-phenyl-3-pentanone - Moldb [moldb.com]

- 3. 23936-95-0|this compound|BLD Pharm [bldpharm.com]

- 4. (2S)-2-methyl-1-phenylpentan-3-one | C12H16O | CID 11715271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-phenylpentan-3-one | C12H16O | CID 285461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Aldol Condensation Synthesis of 2-Methyl-1-phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate, via a directed aldol (B89426) condensation. This document outlines the strategic approach required for a successful crossed aldol reaction between two enolizable carbonyl compounds, details a robust experimental protocol, and presents the underlying reaction mechanism.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. However, crossed aldol reactions, which involve two different carbonyl compounds, can lead to a complex mixture of products if both reactants possess α-hydrogens and can act as both nucleophile and electrophile. This guide focuses on a directed aldol condensation strategy to selectively synthesize this compound. This method involves the pre-formation of a specific enolate under kinetic control, which then reacts with the second carbonyl partner in a controlled manner.

Synthetic Strategy

The target molecule, this compound, can be retrosynthetically disconnected to yield two potential pairs of starting materials:

-

Route A: Phenylacetaldehyde (B1677652) and 2-butanone (B6335102)

-

Route B: Propanal and 1-phenyl-2-propanone

Both routes involve two enolizable carbonyl compounds, necessitating a directed approach to avoid a mixture of self-condensation and undesired crossed-condensation products. This guide will focus on Route A, a common and practical approach.

To achieve selectivity, a strong, sterically hindered base, such as lithium diisopropylamide (LDA), is employed at low temperatures.[1] This allows for the rapid and irreversible deprotonation of one carbonyl compound to form its kinetic enolate.[2] Subsequently, the second carbonyl compound is introduced to react with the pre-formed enolate.

For the synthesis of this compound from phenylacetaldehyde and 2-butanone, the kinetically favored enolate of 2-butanone is generated first. Aldehydes are generally more reactive electrophiles than ketones, which helps to ensure that the enolate of 2-butanone will preferentially attack the phenylacetaldehyde.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield Range | 60 - 80% | General data for directed aldol reactions |

| Starting Material 1 | Phenylacetaldehyde | - |

| Starting Material 2 | 2-Butanone | - |

| Base | Lithium Diisopropylamide (LDA) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to room temperature | [1] |

Experimental Protocol: Directed Aldol Condensation

This protocol is a generalized procedure based on established methods for directed aldol reactions.[1] Caution: This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Butanone

-

Phenylacetaldehyde

-

Aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to form the LDA solution.

-

Enolate Formation: Still at -78 °C, slowly add 2-butanone (1.0 equivalent) to the LDA solution. Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

Aldol Addition: Add phenylacetaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-3 hours at this temperature.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

References

Starting materials for 2-Methyl-1-phenylpentan-3-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2-Methyl-1-phenylpentan-3-one, a valuable ketone intermediate. The core of this guide focuses on the most prevalent and practical two-step synthesis involving an aldol (B89426) condensation followed by catalytic hydrogenation. Alternative synthetic strategies are also discussed to provide a comprehensive overview for research and development professionals.

Primary Synthetic Route: Aldol Condensation and Catalytic Hydrogenation

The most commonly employed synthesis of this compound involves a two-step process. The first step is a base- or acid-catalyzed aldol condensation of benzaldehyde (B42025) and diethyl ketone (pentan-3-one) to yield the α,β-unsaturated ketone, 2-Methyl-1-phenylpent-1-en-3-one. The subsequent step involves the catalytic hydrogenation of this intermediate to afford the target saturated ketone.

Step 1: Aldol Condensation of Benzaldehyde and Diethyl Ketone

The crossed aldol condensation between benzaldehyde, which lacks α-hydrogens and therefore cannot self-condense, and diethyl ketone is an efficient method for the formation of the carbon skeleton of the target molecule. The reaction can be catalyzed by either acid or base.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond in 2-Methyl-1-phenylpent-1-en-3-one. This is typically achieved through catalytic hydrogenation, employing a noble metal catalyst such as palladium on carbon (Pd/C). This method is highly effective for the selective reduction of the alkene in the presence of the ketone and the aromatic ring.

Data Presentation

The following table summarizes the key starting materials, intermediates, and the final product for the primary synthetic route.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Benzaldehyde | C₇H₆O | 106.12 | Starting Material |

| Diethyl Ketone (Pentan-3-one) | C₅H₁₀O | 86.13 | Starting Material |

| 2-Methyl-1-phenylpent-1-en-3-one | C₁₂H₁₄O | 174.24 | Intermediate |

| This compound | C₁₂H₁₆O | 176.26 | Final Product |

Experimental Protocols

The following protocols are based on established methodologies for aldol condensations and catalytic hydrogenations.

Protocol 1: Synthesis of 2-Methyl-1-phenylpent-1-en-3-one (Acid-Catalyzed Aldol Condensation)

This procedure is adapted from a method for the acid-catalyzed condensation of benzaldehyde and a ketone.

Materials:

-

Benzaldehyde

-

Diethyl ketone

-

Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) solution (10%)

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a suitable reaction vessel, a mixture of benzaldehyde and diethyl ketone is cooled to below 5°C.

-

Anhydrous hydrogen chloride gas is bubbled through the mixture, or concentrated hydrochloric acid is added, while maintaining the low temperature.

-

The reaction mixture is allowed to stir at a low temperature and then gradually warm to room temperature overnight.

-

The mixture is then washed with water and a 10% sodium hydroxide solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-Methyl-1-phenylpent-1-en-3-one.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol describes a general procedure for the catalytic hydrogenation of an α,β-unsaturated ketone.

Materials:

-

2-Methyl-1-phenylpent-1-en-3-one

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

Procedure:

-

The α,β-unsaturated ketone, 2-Methyl-1-phenylpent-1-en-3-one, is dissolved in a suitable solvent in a hydrogenation vessel.

-

The catalyst, palladium on carbon, is carefully added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being evacuated and filled with hydrogen gas to the desired pressure (typically 1-4 atm).

-

The reaction mixture is stirred vigorously at room temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of a filtration aid to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography if necessary.

Alternative Synthetic Routes

While the aldol condensation followed by hydrogenation is the most direct approach, other established synthetic methodologies could be adapted for the synthesis of this compound.

-

Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, could be reacted with 2-methyl-3-phenylpropanenitrile, followed by acidic hydrolysis to yield the target ketone.[1]

-

Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which could potentially be converted to the target ketone through further steps.[2][3][4][5]

-

Stetter Reaction: The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, which can be used to synthesize 1,4-dicarbonyl compounds.[6][7][8][9][10] This could be a potential route to a precursor of this compound.

These alternative routes offer flexibility in starting material selection and may be advantageous in specific research or development contexts.

Visualizations

The following diagrams illustrate the primary synthetic pathway and the logical workflow for the synthesis.

Caption: Primary synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Stetter reaction - Wikipedia [en.wikipedia.org]

- 7. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stetter Reaction [organic-chemistry.org]

- 10. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Phenylpentanones: A Technical Guide to Research Applications

For Immediate Release

A comprehensive technical guide exploring the burgeoning research applications of substituted phenylpentanones has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the synthesis, biological activities, and mechanisms of action of this versatile class of compounds, highlighting their potential in oncology, infectious diseases, and inflammatory disorders.

Substituted phenylpentanones, and their prominent subclass, chalcones, represent a privileged scaffold in medicinal chemistry. Their synthetic tractability, primarily through the Claisen-Schmidt condensation, allows for extensive structural diversification, leading to a broad spectrum of biological activities. This guide summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes their impact on critical cellular signaling pathways.

Quantitative Bioactivity of Substituted Phenylpentanone Derivatives

The therapeutic potential of substituted phenylpentanones is underscored by their potent activity in various biological assays. The following tables collate quantitative data on their cytotoxic, enzyme inhibitory, and antimicrobial effects.

Table 1: Cytotoxicity of Substituted Phenylpentanone Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative/Substitution | Cell Line | IC50 (µM) | Reference |

| Amino Chalcone (B49325) | Compound 13e | MGC-803 (Gastric Cancer) | 1.52 | |

| HCT-116 (Colon Cancer) | 1.83 | |||

| MCF-7 (Breast Cancer) | 2.54 | |||

| 1,5-Diaryl-1-penten-3-one | Compound 5a | MCF-7 (Breast Cancer) | Not specified, but noted for high activity | [1] |

| Chalcone Derivative | Compound with 4-methylamino ethanol (B145695) substitution | RAW264.7 (Macrophage) | Not specified, but noted as significant | [2] |

| Pyridyl-indole based heteroaryl chalcone | Sulfonamide-containing | MCF-7 (Breast Cancer) | 12.2 | |

| Sorafenib analogue with chalcone unit | - | MCF-7 (Breast Cancer) | 3.88 | |

| PC-3 (Prostate Cancer) | 3.15 | |||

| Chalcone-dithiocarbamate | Compound 6 | MGC-803 (Gastric Cancer) | 1.74 | |

| Chalcone-1,2,3-triazole-azole | Compound 7 | MGC-803 (Gastric Cancer) | 4.26 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibitory Activity of Substituted Phenylpentanone Derivatives

| Compound Class | Target Enzyme | Specific Derivative/Substitution | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| Chalcone Derivative | COX-1 | Compound 3c | 14.65 | Not Reported | Not Reported | [2] |

| Chalcone Derivative | COX-2 | Compound 4a | < 4.78 | Not Reported | Not Reported | [2] |

| Piperidinyl-substituted Chalcone | α-amylase | Various derivatives | 9.86 - 35.98 | Not Reported | Not Reported | [3] |

| Chalcone Derivative | Acetylcholinesterase (AChE) | Compound 2b | 9.3 | Not Reported | Not Reported | [4] |

| Chalcone Derivative | Butyrylcholinesterase (BChE) | Compound 4b | 68.7 | Not Reported | Not Reported | [4] |

| Chalcone Derivative | P-glycoprotein (P-gp) | Compound 10 | 0.042 | Not Reported | Not Reported | [5] |

Ki: The inhibition constant, which indicates the potency of an inhibitor.

Table 3: Antimicrobial Activity of Substituted Phenylpentanone Derivatives

| Compound Class | Organism | Specific Derivative/Substitution | MIC (µg/mL) | Reference |

| Chalcone Derivative | Staphylococcus aureus | Compound 14 | 7.81 | [6] |

| Chalcone Derivative | Staphylococcus aureus | Compound 13 | 15.6 | [6] |

| Chalcone Derivative | Candida albicans | Compound 6e | 800 (0.8 mg/mL) | [7] |

| Chalcone Derivative | Aspergillus niger | All tested compounds showed activity | Not specified | [7] |

| Amino Chalcone | Enterococcus faecalis | Compound I-38 | 7.8 | [8] |

| Amino Chalcone | Candida albicans | Compound I-38 | 15.6 | [8] |

| Chalcone Derivative | Citrobacter freundii | Compounds 3b, 3g | ~19 | [3] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and biological evaluation of substituted phenylpentanones.

Synthesis Protocol: Claisen-Schmidt Condensation for Chalcone Derivatives

This protocol describes a general method for the synthesis of chalcone derivatives from a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

-

Preparation of Reactants: Dissolve the substituted acetophenone (1.0 equivalent) and the substituted benzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (typically 10-40%), to the reaction mixture with constant stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[6]

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound (substituted phenylpentanone derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Enzyme Inhibition Assay Protocol: Determination of Ki

The inhibition constant (Ki) provides a more accurate measure of an inhibitor's potency than the IC50 value.

-

Determine IC50: First, determine the IC50 value of the inhibitor at a substrate concentration equal to the Michaelis-Menten constant (Km) of the enzyme.

-

Determine Inhibition Type: Perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]

-

Calculate Ki: Use the appropriate Cheng-Prusoff equation based on the type of inhibition to calculate the Ki value from the IC50.[9][10]

-

For competitive inhibition: Ki = IC50 / (1 + [S]/Km)

-

For non-competitive inhibition: Ki = IC50

-

For uncompetitive inhibition: Ki = IC50 / (1 + Km/[S]) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

-

Western Blot Protocol for MAPK Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with a substituted phenylpentanone.

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[2]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels for each respective MAPK.[2]

Signaling Pathways and Mechanisms of Action

Substituted phenylpentanones exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several chalcone derivatives have been shown to inhibit the NF-κB pathway. A common mechanism involves the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by substituted phenylpentanones.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Substituted phenylpentanones can modulate this pathway, often by inhibiting the phosphorylation of key kinases.

Caption: Modulation of the MAPK signaling pathway by substituted phenylpentanones.

Experimental Workflow for Evaluating a Novel Substituted Phenylpentanone

The following diagram outlines a logical workflow for the initial investigation of a novel substituted phenylpentanone derivative.

Caption: A typical experimental workflow for the discovery and development of substituted phenylpentanones.

Conclusion

Substituted phenylpentanones are a promising class of compounds with a wide range of potential therapeutic applications. Their ease of synthesis and the ability to readily modify their structure make them an attractive scaffold for the development of new drugs. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these versatile molecules. Further investigation into their in vivo efficacy, safety profiles, and detailed mechanisms of action will be crucial in translating their preclinical promise into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. acgpubs.org [acgpubs.org]

- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

An In-Depth Technical Guide to the Reductive Amination of 2-Methyl-1-phenylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reductive amination of 2-Methyl-1-phenylpentan-3-one, a key synthetic transformation for the preparation of corresponding amine derivatives. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust and versatile method for the introduction of nitrogen-containing functional groups. This document details the core principles of this reaction, including mechanistic pathways, a comparative analysis of common reducing agents and catalysts, and detailed experimental protocols. Quantitative data is presented in structured tables to facilitate comparison of different methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the described processes. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel chemical entities.

Introduction

Reductive amination is a powerful and widely employed method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound, in this case, this compound, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine starting material.

This compound, a ketone with alpha-branching, presents specific considerations for reductive amination due to potential steric hindrance. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields and selectivity. This guide will explore various methodologies, including the use of common borohydride (B1222165) reagents and catalytic hydrogenation, to provide a thorough understanding of the reductive amination of this specific substrate.

Reaction Mechanism and Signaling Pathway

The reductive amination of this compound proceeds through a two-step sequence:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (with primary amines) or an iminium ion (with secondary amines).

-

Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine product.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter in reductive amination, influencing reaction efficiency, selectivity, and compatibility with other functional groups. For a sterically hindered ketone like this compound, milder and more selective reagents are often preferred to avoid the undesired reduction of the starting ketone.

| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Strong reducing agent; can reduce the starting ketone. Often used in a two-step process where the imine is pre-formed. | Methanol, Ethanol |

| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄; selective for imines/iminium ions at neutral to slightly acidic pH.[1] Toxic cyanide byproduct is a concern. | Methanol, Acetonitrile |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Mild and selective reducing agent for one-pot reductive aminations.[2][3] Less toxic than NaBH₃CN and effective for hindered ketones.[2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Catalytic Hydrogenation | H₂/Catalyst | "Green" and cost-effective method. Requires specialized equipment (hydrogenator). Catalyst can be sensitive to functional groups. | Methanol, Ethanol, Ethyl Acetate (B1210297) |

Experimental Protocols

The following protocols are generalized procedures for the reductive amination of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This protocol is often preferred for sterically hindered ketones due to the mild and selective nature of the reducing agent.[2]

Materials:

-

This compound

-

Primary or Secondary Amine (e.g., methylamine, dimethylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) and the amine (1.1-1.5 eq.) in DCE or DCM (0.1-0.5 M) at room temperature, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise.

-

If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq.) to liberate the free amine.

-

For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-1.0 eq.) can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is effective but requires careful pH control and handling of a toxic reagent.[1]

Materials:

-

This compound

-

Amine (e.g., ammonium (B1175870) acetate for primary amine synthesis)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic Acid

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) and the amine (1.5-2.0 eq.) in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

After completion, carefully adjust the pH to >10 with aqueous NaOH solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following tables summarize expected yields for the reductive amination of this compound with various amines under different conditions. These values are based on literature precedents for structurally similar alpha-branched ketones and may require optimization for the specific substrate.

Table 1: Reductive Amination with Primary Amines

| Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) |

| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | 75-85 |

| Methylamine | NaBH(OAc)₃ | DCM | - | 18 | 80-90 |

| Benzylamine | NaBH₃CN | MeOH | Acetic Acid | 24 | 70-80 |

| Aniline | H₂ (50 psi), Pd/C | EtOH | - | 12 | 65-75 |

Table 2: Reductive Amination with Secondary Amines

| Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) |

| Dimethylamine | NaBH(OAc)₃ | DCE | - | 24 | 85-95 |

| Pyrrolidine | NaBH(OAc)₃ | DCM | Acetic Acid | 20 | 90-98 |

| Morpholine | NaBH₃CN | MeOH | - | 36 | 75-85 |

| N-Methylaniline | H₂ (50 psi), PtO₂ | EtOAc | - | 18 | 60-70 |

Catalytic Reductive Amination

Catalytic methods offer a "greener" and more atom-economical alternative to stoichiometric reducing agents.[4] Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis:

-

Iridium and Ruthenium Complexes: These catalysts, often with chiral ligands, can facilitate asymmetric reductive amination, which is crucial for the synthesis of enantiomerically pure drug candidates.[5][6] Transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source is a common approach.

Heterogeneous Catalysis:

-

Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Raney Nickel (Ra-Ni): These are widely used for catalytic hydrogenation. The reaction is typically carried out under a hydrogen atmosphere. While effective, these catalysts may also reduce other functional groups.

Conclusion

The reductive amination of this compound is a versatile and efficient method for the synthesis of a wide range of amine derivatives. The choice of methodology, particularly the reducing agent, is critical and should be guided by the specific amine substrate, the presence of other functional groups, and considerations of safety and environmental impact. For this sterically hindered ketone, mild and selective reagents such as sodium triacetoxyborohydride often provide the best results in terms of yield and ease of operation. Catalytic methods present a promising green alternative, especially for large-scale synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully implement this important transformation in their synthetic endeavors.

References

- 1. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Methyl-1-phenylpentan-3-one

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-1-phenylpentan-3-one, a ketone intermediate relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The protocols are based on established analytical techniques for similar aromatic ketones and may require optimization for specific matrices and instrumentation.

Overview of Analytical Techniques

The analysis of this compound can be effectively achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both retention time and mass spectral data, offering high specificity.

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds. When coupled with a UV or mass spectrometry detector, it allows for sensitive quantification.

-

Spectroscopic Methods (NMR, IR): Essential for the unambiguous identification and structural characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a common and effective method for the analysis of aromatic ketones like this compound.[1][2] For enhanced sensitivity and to improve chromatographic properties, derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) can be employed.[3][4][5]

Direct HPLC-UV Analysis Protocol

This protocol is adapted from methods for similar aromatic ketones and is suitable for direct analysis.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[1][2]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.[4]

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.[4]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to a standard.

-